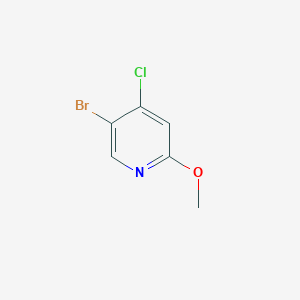

5-Bromo-4-chloro-2-methoxypyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental building block in the realm of organic and medicinal chemistry. rsc.orgresearchgate.net Its presence in numerous natural products, including vitamins like niacin and vitamin B6, coenzymes such as NAD and NADP, and a wide array of alkaloids, underscores its biological importance. dovepress.comlifechemicals.com In the pharmaceutical industry, pyridine and its derivatives are considered privileged scaffolds, meaning they are frequently found in approved drugs. In fact, after piperidine, pyridine is the second most common nitrogen-containing heterocycle in FDA-approved pharmaceuticals. lifechemicals.com

The utility of the pyridine scaffold stems from its unique electronic properties, solubility, basicity, and its capacity for hydrogen bond formation. nih.gov These characteristics allow it to act as a bioisostere for amides, amines, and other nitrogenous heterocycles, making it a valuable component in the design of new therapeutic agents. nih.gov The introduction of various substituents onto the pyridine ring can significantly modulate a molecule's pharmacological profile. dovepress.com Synthetic chemists have been actively developing novel analogs utilizing pyridine templates to explore their mechanisms of action and uncover new pharmaceutical leads. dovepress.com The sheer volume of research publications dedicated to pyridine-containing compounds highlights their immense importance in medicinal chemistry and the broader chemical sciences. dovepress.com

Research Context of 5-Bromo-4-chloro-2-methoxypyridine within Dihalogenated Pyridine Chemistry

Within the extensive family of pyridine derivatives, dihalogenated pyridines represent a particularly important class of intermediates for organic synthesis. The presence of two halogen atoms on the pyridine ring offers multiple reactive sites for further functionalization through various cross-coupling reactions. This allows for the construction of complex molecular architectures.

This compound is a specific example of a dihalogenated and methoxylated pyridine derivative that serves as a versatile building block. Its structure, featuring a bromine atom at the 5-position, a chlorine atom at the 4-position, and a methoxy (B1213986) group at the 2-position, provides distinct reactivity at each site. This differential reactivity is crucial for regioselective chemical transformations, enabling chemists to introduce different functional groups at specific positions on the pyridine ring. The strategic placement of these substituents makes it a valuable precursor in the synthesis of more complex molecules with potential applications in medicinal and agrochemical research. pipzine-chem.com For instance, the bromine and chlorine atoms can be selectively displaced or involved in cross-coupling reactions, while the methoxy group can influence the reactivity of the ring and can also be a site for modification.

The synthesis of such highly substituted pyridines is an active area of research. For example, methods have been developed for the synthesis of related compounds like 5-Bromo-2,4-dichloropyridine, which serves as a key intermediate for various pharmaceutical compounds. google.com The development of efficient and scalable synthetic routes to these building blocks is critical for their application in drug discovery and development. thieme-connect.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H5BrClNO | nih.gov |

| Molecular Weight | 222.47 g/mol | nih.gov |

| IUPAC Name | 5-bromo-2-chloro-4-methoxypyridine | nih.gov |

| CAS Number | 880870-13-3 | nih.gov |

| Canonical SMILES | COC1=CC(=NC=C1Br)Cl | nih.gov |

Detailed Research Findings

A key aspect of utilizing this compound in synthesis is understanding its reactivity. A documented synthetic method involves the treatment of 2-Chloro-4-methoxypyridine with N-bromosuccinimide in concentrated sulfuric acid to yield the desired product. chemicalbook.com This electrophilic bromination occurs at the position para to the activating methoxy group.

The presence of both bromine and chlorine atoms allows for selective functionalization. For instance, Suzuki-Miyaura cross-coupling reactions can be employed to introduce new carbon-carbon bonds. Research has shown that related brominated pyridines can be effectively used in such reactions. For example, 5-bromopyrimidine (B23866) has been successfully cross-coupled with various boronic acid derivatives. acs.org This suggests that the bromine at the 5-position of this compound would be a prime site for such transformations.

Furthermore, the chlorine atom at the 4-position can also participate in nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity makes this compound a valuable linchpin for building molecular complexity.

In the broader context of medicinal chemistry, substituted pyridines are integral to the development of a wide range of therapeutic agents. They are found in drugs targeting various diseases, acting as antibacterial, antiviral, anticancer, and anti-inflammatory agents, among others. researchgate.netdovepress.com While specific applications of this compound are often proprietary and part of ongoing research, its role as a key intermediate is evident from its commercial availability from suppliers of specialized chemical building blocks. chemicalbook.comcalpaclab.com The analogous compound, 5-Bromo-2-methoxypyridine, is noted for its application in the synthesis of Epibatidine, a potent analgesic, further highlighting the potential of such scaffolds in drug discovery. jubilantingrevia.com

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-4-chloro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPLBYFKHPABLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630890 | |

| Record name | 5-Bromo-4-chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851607-27-7 | |

| Record name | 5-Bromo-4-chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-chloro-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Advanced Chemical Transformations of 5 Bromo 4 Chloro 2 Methoxypyridine

Cross-Coupling Reactions at Halogenated Pyridine (B92270) Centers

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to halogenated pyridines to construct complex molecular architectures. nih.gov The presence of two different halogens in 5-Bromo-4-chloro-2-methoxypyridine introduces the challenge and opportunity of regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Kumada-Corriu)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura wikipedia.orglibretexts.org and Kumada-Corriu wikipedia.orgorganic-chemistry.org reactions, are among the most widely used methods for the arylation, vinylation, and alkylation of halo-pyridines. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The general mechanism for these transformations involves a catalytic cycle that includes oxidative addition of the halo-pyridine to a Pd(0) species, transmetalation with the organometallic reagent, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In dihalogenated pyridines, the site of cross-coupling is influenced by several factors, including the nature of the halogens, the electronic properties of the pyridine ring, and the reaction conditions. nih.gov Generally, the reactivity of halogens follows the order I > Br > Cl > F, which is related to the carbon-halogen bond dissociation energies. nih.gov For dihalogenated pyridines with the same halogen, oxidative addition of the palladium catalyst is typically favored at the position alpha to the nitrogen atom (C2 or C6) due to the electronic polarization of the C-N bond. nih.govnih.gov

In the case of 2,4-dihalopyridines, C2-selectivity is commonly observed. nih.govresearchgate.net For instance, the Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine (B189624) with organoboron compounds typically yields the C2-arylated product. nih.govresearchgate.net This preference is attributed to the lower bond dissociation energy of the C2-X bond compared to the C4-X bond. nih.gov However, achieving selectivity at the C4 position is a significant challenge. nih.gov

For this compound, the differing reactivity of the bromine and chlorine atoms allows for selective coupling. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, suggesting that initial functionalization would likely occur at the C5 position.

Recent studies have revealed that the regioselectivity of palladium-catalyzed cross-coupling reactions of dihalogenated pyridines can be significantly influenced by the nature of the palladium catalyst itself, a phenomenon known as catalyst speciation. nih.govnih.gov It has been demonstrated that the aggregation state of the palladium catalyst—whether it exists as mononuclear species, clusters, or nanoparticles—can dictate the site of reaction. nih.govacs.orgwhiterose.ac.uk

In the cross-coupling of 2,4-dibromopyridine, for example, mononuclear palladium catalysts typically favor C2-arylation. nih.govresearchgate.net However, by controlling the palladium-to-ligand ratio, it is possible to promote the formation of multinuclear palladium species, such as Pd3-type clusters and nanoparticles. nih.govacs.orgwhiterose.ac.uk These aggregated palladium species have been shown to switch the site-selectivity of the reaction from the typical C2 position to the atypical C4 position in both Suzuki-Miyaura and Kumada-type couplings. nih.govacs.orgwhiterose.ac.uk This switch in regioselectivity is a critical finding, as it provides a method to access otherwise difficult-to-obtain isomers. nih.gov The exact mechanism for this change in selectivity is still under investigation but is thought to involve different transition states and reaction pathways on the surface of the multinuclear palladium species compared to the mononuclear catalysts. nih.gov

Table 1: Effect of Catalyst Speciation on Site-Selectivity in 2,4-Dibromopyridine Cross-Coupling

| Catalyst System | Pd:PPh3 Ratio | Predominant Product | Reference |

|---|---|---|---|

| Mononuclear Pd | ≥ 3:1 | C2-arylation | nih.gov |

Other Metal-Catalyzed Functionalization Reactions (e.g., Rhodium-Aluminum catalysis)

While palladium is the most common catalyst for cross-coupling reactions of halo-pyridines, other transition metals have also been employed. For instance, rhodium catalysts, often in combination with other metals like aluminum, can be used for specific functionalization reactions. While specific examples for this compound are not extensively documented in this context, the broader field of metal-catalyzed C-H activation and functionalization offers potential avenues for the selective modification of this substrate.

Nucleophilic Substitution Reactions on Halogenated Methoxypyridines

The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (SNAr). In halogenated methoxypyridines, the halogen atoms can be displaced by a variety of nucleophiles.

Amination Reactions (e.g., with Sodium Hydride-Iodide composites)

A novel and efficient method for the amination of methoxypyridines has been developed utilizing a composite reagent of sodium hydride (NaH) and an iodide salt, such as lithium iodide (LiI). rsc.orgresearchgate.netnih.gov This protocol provides a direct route to aminopyridines, which are important structural motifs in medicinal chemistry. rsc.orgresearchgate.net The reaction proceeds via a nucleophilic substitution pathway where the methoxy (B1213986) group is displaced by an amine. rsc.orgresearchgate.netnih.gov

This methodology has been successfully applied to a range of methoxypyridine derivatives, offering a valuable tool for the synthesis of various aminopyridines. rsc.orgresearchgate.net The reaction is believed to proceed through an unusual concerted nucleophilic aromatic substitution mechanism. nih.gov While direct application to this compound is not explicitly detailed, the principles of this amination reaction could potentially be extended to this substrate, likely targeting the displacement of the methoxy group at the C2 position. The presence of the halogen atoms might influence the reactivity and would need to be considered in the reaction design.

Electrophilic Aromatic Substitution and Directed Metalation Studies

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the activating effect of the methoxy group in this compound can facilitate such reactions under specific conditions.

A key example of electrophilic aromatic substitution is the synthesis of the title compound itself from 2-chloro-4-methoxypyridine. Treatment with N-bromosuccinimide (NBS) in concentrated sulfuric acid allows for the regioselective introduction of a bromine atom at the C-5 position, yielding this compound. chemicalbook.com The reaction proceeds under relatively mild heating, demonstrating the feasibility of electrophilic halogenation on this substituted pyridine core. chemicalbook.com

Table 1: Electrophilic Bromination of 2-Chloro-4-methoxypyridine chemicalbook.com

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

|---|

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, guided by a directing metalation group (DMG). organic-chemistry.org The methoxy group is a well-established DMG that can direct the deprotonation of an adjacent carbon atom by a strong base, typically an organolithium reagent. organic-chemistry.org This generates a lithiated intermediate that can be trapped by various electrophiles, leading to the regioselective introduction of a new functional group. organic-chemistry.orgarkat-usa.org

In the context of methoxy-substituted pyridines, the methoxy group can direct lithiation to the ortho position. arkat-usa.org For instance, 4-methoxypyridine (B45360) can be lithiated at the C-3 position. arkat-usa.org While specific studies on the directed metalation of this compound are not extensively documented, the principles of DoM suggest that the C-3 position would be the most likely site for deprotonation, being ortho to the directing methoxy group. However, the presence of the adjacent chloro and bromo substituents could influence the regioselectivity and reactivity. Studies on related 2-bromo-4-methoxypyridine (B110594) have shown that lithiation can be directed to the C-3 position, followed by reaction with electrophiles like DMF to introduce an aldehyde group. arkat-usa.org

Radical Functionalization Pathways (e.g., Pyridinyl Radicals)

Radical functionalization offers a complementary approach to ionic reactions for the modification of heterocyclic systems. The Minisci reaction, a classic example of homolytic aromatic substitution, involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle. wikipedia.org This method is particularly effective for the alkylation and acylation of electron-deficient rings like pyridine. wikipedia.org

The reactivity of this compound in radical reactions would be influenced by the electronic nature of the pyridine ring. Activation of the pyridine nitrogen, for instance through protonation or N-oxidation, enhances its electrophilicity and susceptibility to radical attack. The regioselectivity of radical addition to substituted pyridines is a complex interplay of electronic and steric factors.

Table 2: Illustrative Radical Alkylation of Substituted N-Methoxypyridinium Salts rsc.org

| Pyridinium (B92312) Salt | Radical Source | Conditions | Product Position |

|---|---|---|---|

| 4-Chloro-N-methoxypyridinium | Alkyl iodide | Neutral | C2-alkylation |

| 4-Bromo-N-methoxypyridinium | Alkyl iodide | Neutral | C2-alkylation |

Derivatization Strategies for Expanding Molecular Complexity

The bromine and chlorine atoms on the this compound scaffold are excellent handles for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of novel compounds with tailored properties.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound, typically a boronic acid or its ester. libretexts.org Both the bromo and chloro substituents on the pyridine ring can participate in Suzuki couplings, with the bromo group generally being more reactive. This differential reactivity can potentially allow for selective functionalization. The reaction is tolerant of a wide range of functional groups and is widely used for the synthesis of biaryl and heteroaryl compounds. mdpi.comresearchgate.net

Sonogashira Coupling: This reaction provides a powerful means to form carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes. libretexts.org The bromo and chloro atoms of this compound can serve as coupling partners in Sonogashira reactions, with the bromo substituent being the more reactive site. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govacs.org It is a crucial method for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials. The bromo and chloro groups on the pyridine ring can undergo Buchwald-Hartwig amination to introduce a variety of primary and secondary amines. nih.gov

Ullmann Coupling: The Ullmann reaction is a classic copper-catalyzed method for the formation of carbon-carbon (biaryl synthesis) or carbon-heteroatom (ether or amine synthesis) bonds from aryl halides. organic-chemistry.org While often requiring harsher conditions than palladium-catalyzed methods, modern variations have improved its scope and applicability. organic-chemistry.org This reaction could be employed to couple this compound with other aryl halides or with alcohols and amines.

Table 3: Overview of Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (sp²-sp) |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd catalyst, Ligand, Base | C-N |

These derivatization strategies highlight the synthetic utility of this compound as a versatile building block for the creation of a wide array of more complex and potentially functional molecules.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. While comprehensive experimental spectra for 5-Bromo-4-chloro-2-methoxypyridine are not widely published in peer-reviewed literature, the expected spectral features can be predicted based on its structure.

The ¹H NMR spectrum is anticipated to show three distinct signals:

Two singlets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two non-equivalent protons on the pyridine (B92270) ring (H-3 and H-6). The absence of splitting (singlets) is expected as they are not adjacent to other protons.

One singlet in the aliphatic region (typically δ 3.8-4.2 ppm) corresponding to the three equivalent protons of the methoxy (B1213986) group (-OCH₃).

The ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule, as the substitution pattern removes all symmetry.

Two-dimensional (2D) NMR experiments would be crucial for assembling the molecular puzzle and confirming the predicted structure.

COSY (Correlation Spectroscopy): A COSY experiment reveals proton-proton (¹H-¹H) couplings. For this compound, no cross-peaks would be expected in the COSY spectrum between the two aromatic protons, confirming their isolated positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would show a cross-peak connecting the methoxy proton signal to the methoxy carbon signal. It would also definitively link the signals of the H-3 and H-6 protons to their respective carbon atoms (C-3 and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting molecular fragments. Key expected correlations would include a cross-peak between the methoxy group protons and the C-2 carbon, confirming the position of the methoxy group. Correlations from the H-3 proton to C-2, C-4, and C-5, and from the H-6 proton to C-2, C-4, and C-5 would solidify the assignment of all atoms in the pyridine ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound. The monoisotopic mass of this compound is 220.9243 Da. uni.lu Due to the presence of bromine and chlorine isotopes, the mass spectrum of this compound exhibits a highly characteristic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a complex molecular ion cluster with peaks at M, M+2, and M+4, providing a clear fingerprint for the presence of one bromine and one chlorine atom.

Predicted mass spectrometry data for various adducts of the molecule are presented below. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 221.93158 |

| [M+Na]⁺ | 243.91352 |

| [M-H]⁻ | 219.91702 |

| [M+NH₄]⁺ | 238.95812 |

| [M+K]⁺ | 259.88746 |

This table is based on predicted data.

Fragmentation analysis would likely involve initial cleavage of the substituents from the pyridine ring, such as the loss of a methyl radical (•CH₃, loss of 15 Da), a chlorine atom (•Cl, loss of 35/37 Da), or a bromine atom (•Br, loss of 79/81 Da).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum for this compound is not available, the expected absorption bands can be predicted based on its structure.

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Methoxy Group | C-H stretch (aliphatic) | 3000 - 2850 |

| Pyridine Ring | C=C and C=N stretches | 1600 - 1450 |

| Ether | C-O stretch | 1275 - 1200 (asymmetric) and 1075 - 1020 (symmetric) |

| Aryl Halide | C-Cl stretch | 1100 - 1000 |

| Aryl Halide | C-Br stretch | 650 - 550 |

This table is based on generally accepted correlation data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a compound in its solid state, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. To date, there are no publicly available reports of a single-crystal X-ray structure determination for this compound. If such an analysis were performed on a suitable crystal, it would provide ultimate confirmation of the connectivity and stereochemistry established by other spectroscopic methods.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is used to confirm the empirical and molecular formula of a compound. For this compound, with the molecular formula C₆H₅BrClNO, the theoretical elemental composition can be calculated. Experimental values obtained for a pure sample are expected to align closely with these theoretical percentages.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 32.40 |

| Hydrogen | H | 2.27 |

| Nitrogen | N | 6.30 |

| Chlorine | Cl | 15.94 |

| Bromine | Br | 35.91 |

| Oxygen | O | 7.19 |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. While specific DFT studies exclusively focused on 5-Bromo-4-chloro-2-methoxypyridine are not extensively available in the public domain, the electronic properties can be inferred from related structures and general principles.

The pyridine (B92270) ring is an electron-deficient aromatic system. The substituents—a bromo group at position 5, a chloro group at position 4, and a methoxy (B1213986) group at position 2—profoundly influence the electron distribution and, consequently, the reactivity of the ring. The methoxy group, being an electron-donating group through resonance, increases the electron density on the pyridine ring, particularly at the ortho and para positions relative to it. Conversely, the bromine and chlorine atoms are electron-withdrawing through induction due to their high electronegativity, which deactivates the ring towards electrophilic substitution.

The interplay of these electronic effects creates a unique reactivity profile. The nitrogen atom in the pyridine ring is the most basic site, prone to protonation or coordination with Lewis acids. The carbon atoms of the ring exhibit varying degrees of electrophilicity and nucleophilicity, which can be quantified through DFT calculations of atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps.

Table 1: Predicted Electronic Properties of this compound (Illustrative) (Note: The following data is illustrative and based on general principles of organic chemistry, as specific computational studies for this molecule are not readily available.)

| Property | Predicted Value/Description |

| HOMO Energy | Relatively low, indicating moderate nucleophilicity. The distribution would likely be concentrated on the methoxy group and the pyridine ring. |

| LUMO Energy | Relatively low, suggesting susceptibility to nucleophilic attack, particularly at the carbon atoms bearing the halogen substituents. |

| Dipole Moment | A significant dipole moment is expected due to the presence of electronegative N, Cl, and Br atoms and the O atom of the methoxy group. |

| Electron Density | Increased at the ortho and para positions relative to the methoxy group; decreased at positions adjacent to the halogens. |

Mechanistic Pathways of Functionalization Reactions (e.g., C-H activation, cooperative catalysis)

The functionalization of this compound can proceed through various mechanistic pathways. The presence of two different halogen atoms and C-H bonds offers multiple sites for chemical modification.

C-H Activation: Direct C-H activation is a powerful tool for the late-stage functionalization of heterocyclic compounds. In this compound, the C-H bond at the 3-position and the 6-position are potential targets. Theoretical studies would be crucial to predict the feasibility and regioselectivity of such reactions, often catalyzed by transition metals like palladium, rhodium, or iridium. The mechanism would likely involve coordination of the metal to the pyridine nitrogen, followed by concerted metalation-deprotonation or oxidative addition. The electronic and steric environment around each C-H bond would dictate the activation barrier and, thus, the preferred reaction site.

Cooperative Catalysis: This approach involves the use of two or more catalysts that work in synergy to promote a chemical transformation. For instance, a Lewis acid could activate the pyridine ring by coordinating to the nitrogen, making the C-H bonds more acidic and susceptible to deprotonation by a base. This cooperative activation could enable functionalization under milder conditions. Computational modeling can elucidate the roles of each catalyst and the transition state structures of the key steps.

Prediction of Regioselectivity in Halogenation and Cross-Coupling

The two halogen atoms, bromine at C5 and chlorine at C4, exhibit different reactivities, which is key to achieving regioselective functionalization, particularly in cross-coupling reactions.

Halogenation: While the compound is already di-halogenated, further halogenation is unlikely under standard conditions due to the deactivating nature of the existing substituents. If forced, computational studies could predict the most likely site of substitution by analyzing the stability of the corresponding Wheland intermediates.

Cross-Coupling Reactions: In transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, the difference in the C-Br and C-Cl bond strengths and their susceptibility to oxidative addition to the metal center is critical. The C-Br bond is generally more reactive than the C-Cl bond in such reactions.

Table 2: Predicted Regioselectivity in Cross-Coupling Reactions (Note: Predictions are based on general reactivity trends of aryl halides.)

| Reaction Type | Predicted Major Product | Rationale |

| Suzuki-Miyaura Coupling (1 eq. boronic acid) | Substitution at the 5-position (C-Br) | The C-Br bond is weaker and more readily undergoes oxidative addition to the Palladium(0) catalyst compared to the C-Cl bond. |

| Buchwald-Hartwig Amination (1 eq. amine) | Substitution at the 5-position (C-Br) | Similar to Suzuki coupling, the greater reactivity of the C-Br bond dictates the initial site of reaction. |

DFT calculations can provide quantitative insights into the regioselectivity by modeling the potential energy surfaces for the oxidative addition step at both the C-Br and C-Cl positions. The calculated activation barriers would offer a reliable prediction of the kinetic product.

Conformational Analysis and Molecular Dynamics Simulations

The primary conformational flexibility in this compound arises from the rotation of the methyl group of the methoxy substituent relative to the plane of the pyridine ring.

Conformational Analysis: Computational scans of the dihedral angle (C3-C2-O-CH3) would reveal the energy profile of this rotation. The most stable conformer would likely have the methyl group oriented to minimize steric clashes with the adjacent substituents, although electronic effects such as hyperconjugation could also play a role. While the barrier to rotation is expected to be relatively low, understanding the preferred conformation is important as it can influence the molecule's crystal packing and its interaction with catalysts or biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution or in a biological environment. By simulating the motion of the atoms over time, one can observe the conformational landscape sampled by the molecule, the flexibility of the methoxy group, and its interactions with solvent molecules. This information is particularly valuable for understanding its pharmacokinetic properties if the compound is considered as a scaffold for drug design.

Applications in Medicinal Chemistry and Materials Science

Role as a Pharmaceutical Intermediate and Building Block

5-Bromo-4-chloro-2-methoxypyridine is a crucial intermediate and building block in the synthesis of a wide array of chemical compounds. calpaclab.comchemimpex.comcaymanchem.comnih.gov Its utility is particularly notable in the development of pharmaceuticals and agrochemicals. chemimpex.compipzine-chem.com The distinct arrangement of bromo, chloro, and methoxy (B1213986) groups on the pyridine (B92270) ring provides multiple reactive sites, allowing for diverse chemical modifications and the construction of complex molecular architectures. chemimpex.com

In medicinal chemistry, this compound serves as a foundational scaffold for creating novel therapeutic agents. It is a key component in the synthesis of halogenated heterocycles, which are a common feature in many biologically active molecules. caymanchem.comcaymanchem.com The presence of both bromine and chlorine atoms allows for selective reactions, such as cross-coupling and nucleophilic substitution, enabling the introduction of various functional groups to modulate the pharmacological properties of the final product. The methoxy group can also be readily converted to a hydroxyl group, providing another point for derivatization.

The versatility of this compound as a building block is highlighted by its use in the synthesis of protein degrader building blocks and other complex organic molecules. calpaclab.com Its stable, yet reactive, nature makes it an ideal starting material for multi-step syntheses, contributing to the efficient production of drug candidates. chemimpex.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies are instrumental in optimizing their therapeutic potential.

Design and Synthesis of Bioactive Analogs

The design and synthesis of bioactive analogs using this compound as a starting material is a common strategy in drug discovery. acs.org The reactive sites on the pyridine ring allow for systematic modifications to explore the chemical space around a lead compound. For instance, the bromine and chlorine atoms can be selectively replaced through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce different aryl or alkyl groups. acs.org These modifications can significantly impact the compound's binding affinity to a biological target, its metabolic stability, and its pharmacokinetic profile.

A notable example is the use of this scaffold in creating libraries of compounds for high-throughput screening. By systematically altering the substituents at the 4- and 5-positions, researchers can generate a diverse set of analogs to identify those with the most promising biological activity.

Modulation of Biological Activity through Structural Modifications

The biological activity of derivatives of this compound can be finely tuned through specific structural modifications. The introduction of different functional groups can alter the electronic properties, lipophilicity, and steric profile of the molecule, all of which can influence its interaction with a biological target.

For example, replacing the chloro group with a different halogen or a cyano group can modulate the compound's potency and selectivity. Similarly, modifying the methoxy group can affect the compound's solubility and metabolic stability. These targeted modifications are essential for optimizing the efficacy and safety of a drug candidate.

Advanced Ligand Design for Transition Metal Catalysis

The pyridine core of this compound makes it a valuable scaffold for the design of advanced ligands for transition metal catalysis. enovationchem.com The nitrogen atom in the pyridine ring can coordinate to a metal center, while the bromo and chloro substituents can be used to tune the electronic and steric properties of the ligand.

These tailored ligands can enhance the efficiency and selectivity of a wide range of catalytic reactions, including cross-coupling reactions, C-H activation, and asymmetric synthesis. beilstein-journals.org The ability to fine-tune the ligand's properties by modifying the pyridine scaffold allows for the development of highly specialized catalysts for specific chemical transformations.

Applications in Agrochemical Development

In addition to its role in pharmaceuticals, this compound is also a key intermediate in the development of new agrochemicals. chemimpex.compipzine-chem.com Its structural features are found in a number of herbicides, insecticides, and fungicides.

The development of new agrochemicals is driven by the need for more effective and environmentally benign products. The versatility of the this compound scaffold allows for the creation of novel active ingredients with improved efficacy and reduced environmental impact. By modifying the substituents on the pyridine ring, researchers can optimize the compound's activity against specific pests or weeds while minimizing its toxicity to non-target organisms.

Development of Functional Materials

The unique electronic and structural properties of this compound and its derivatives also make them promising candidates for the development of functional materials. The presence of halogen atoms and the aromatic pyridine ring can impart specific optical and electronic properties to polymers and other materials.

For example, these compounds can be used as monomers in the synthesis of conductive polymers or as dopants to modify the properties of existing materials. Their ability to participate in various chemical reactions allows for their incorporation into a wide range of material architectures, opening up possibilities for applications in electronics, photonics, and other advanced technologies.

Q & A

Q. What synthetic routes are commonly employed for 5-Bromo-4-chloro-2-methoxypyridine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves halogenation and methoxylation of pyridine derivatives. For example, a method analogous to the reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride in hydrochloric acid (6 hrs, 273 K) can yield halogenated intermediates . Optimization includes:

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms methoxy/bromo/chlorine integration.

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths (e.g., Br–C = ~1.89 Å) and planar deviations (r.m.s. ~0.087 Å) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₆H₅BrClNO: ~238.38 g/mol).

Advanced Research Questions

Q. How can competing reactivity of bromine and chlorine substituents be managed in cross-coupling reactions?

Answer: Bromine’s higher electronegativity often dominates reactivity. Strategies include:

- Protecting groups : Temporarily block chlorine using silyl or acetyl groups during Suzuki-Miyaura couplings.

- Catalytic systems : Pd(PPh₃)₄ with K₂CO₃ selectively activates bromine in polar solvents (e.g., DMF) .

- Kinetic monitoring : In situ IR spectroscopy tracks reaction progress to optimize stoichiometry.

Q. How do supramolecular interactions influence the crystal packing of this compound?

Answer: X-ray studies reveal:

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

Answer: Dynamic processes (e.g., rotational isomerism) may cause discrepancies. Solutions include:

Q. What strategies mitigate hazardous byproducts during synthesis?

Answer:

- Safety protocols : Use fume hoods for bromine/chlorine handling (H315/H319/H335 hazards) .

- Waste treatment : Neutralize acidic byproducts with NaOH before disposal .

- Alternative reagents : Replace SnCl₂ with less toxic Fe/HCl systems for reductions.

Methodological Guidance

7. Designing assays to evaluate bioactivity:

- In vitro models : Use kinase inhibition assays (IC₅₀) with ATP-binding pocket analysis.

- Docking studies : AutoDock Vina predicts binding affinity to target proteins (e.g., EGFR) .

8. Computational modeling of reactivity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.